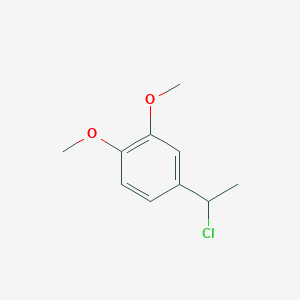
N-(4-iodophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H13IN2O It is known for its unique structure, which includes an iodophenyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-iodoaniline with pyrrolidine-2-carboxylic acid. The process can be carried out under various conditions, including the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)pyrrolidine-2-carboxamide
- N-(4-chlorophenyl)pyrrolidine-2-carboxamide
- N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Uniqueness
N-(4-iodophenyl)pyrrolidine-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H13IN2O |
|---|---|
Peso molecular |
316.14 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15) |
Clave InChI |
YQYNQDOMHGOMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


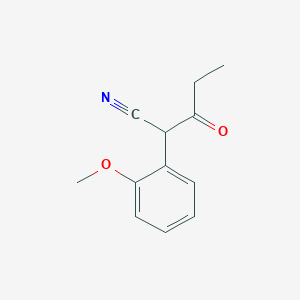
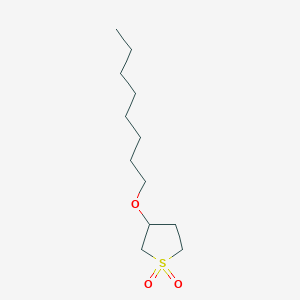
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)



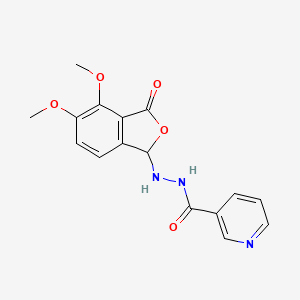
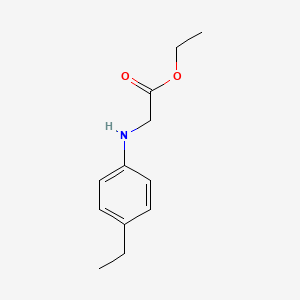

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
